REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([F:13])=[CH:4][C:5]2[S:9][C:8]([S:10][CH3:11])=[N:7][C:6]=2[CH:12]=1.[OH:14]OS([O-])=O.[K+]>CO.O>[F:1][C:2]1[C:3]([F:13])=[CH:4][C:5]2[S:9][C:8]([S:10]([CH3:11])=[O:14])=[N:7][C:6]=2[CH:12]=1 |f:1.2|
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
FC=1C(=CC2=C(N=C(S2)SC)C1)F
|
Name
|
|
Quantity
|
1.019 g
|
Type
|
reactant
|
Smiles
|
OOS(=O)[O-].[K+]
|
Name
|
|
Quantity
|
8 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
4 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
The solid was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
DISSOLUTION
|
Details
|
dissolved in dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The solution was dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified with flash column chromatography on silica eluting with a gradient
|
Type
|
CUSTOM
|
Details
|
formed from n-heptane and ethyl acetate
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC2=C(N=C(S2)S(=O)C)C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 130 mg | |
YIELD: PERCENTYIELD | 50.6% | |
YIELD: CALCULATEDPERCENTYIELD | 50.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |